Cas no 112129-25-6 (N-(2-methoxy-2-methylpropyl)formamide)

N-(2-methoxy-2-methylpropyl)formamide structure
112129-25-6 structure
Product Name:N-(2-methoxy-2-methylpropyl)formamide
CAS 번호:112129-25-6
MF:C6H13NO2
메가와트:131.172921895981
MDL:MFCD16877718
CID:1199640
PubChem ID:14773962
Update Time:2025-11-01

N-(2-methoxy-2-methylpropyl)formamide 화학적 및 물리적 성질

이름 및 식별자

    • N-(2-methoxy-2-methylpropyl)formamide
    • CTK0D2582
    • N-formyl-2-methoxyisobutylamine
    • Formamide, N-(2-methoxy-2-methylpropyl)-
    • N-(2-methoxyisobutyl)formamide
    • AG-B-36933
    • ACMC-20mfln
    • AGN-PC-002IHN
    • N-FORMYL-2-METHOXY-2-METHYL-PROPYLAMINE
    • N-(2-Methoxy-2-methyl-propyl)-formamide
    • STL556208
    • SB30705
    • N-(2-Methoxy-2-methyl-propyl)formamide
    • DTXSID40563881
    • 112129-25-6
    • DYEBUUZRQLKSKM-UHFFFAOYSA-N
    • AKOS006355479
    • SCHEMBL3179503
    • EN300-2982734
    • BBL102406
    • MFCD16877718
    • MDL: MFCD16877718
    • 인치: 1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8)
    • InChIKey: DYEBUUZRQLKSKM-UHFFFAOYSA-N
    • 미소: O(C)C(C)(C)CNC=O

계산된 속성

  • 정밀분자량: 131.094628657g/mol
  • 동위원소 질량: 131.094628657g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 91.1
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0
  • 토폴로지 분자 극성 표면적: 38.3Ų

실험적 성질

  • 밀도: 0.9±0.1 g/cm3
  • 비등점: 239.9±23.0 °C at 760 mmHg
  • 플래시 포인트: 98.9±22.6 °C
  • 증기압: 0.0±0.5 mmHg at 25°C

N-(2-methoxy-2-methylpropyl)formamide 보안 정보

N-(2-methoxy-2-methylpropyl)formamide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
M336275-5mg
N-(2-Methoxy-2-methylpropyl)formamide
112129-25-6
5mg
$207.00 2023-05-17
TRC
M336275-25mg
N-(2-Methoxy-2-methylpropyl)formamide
112129-25-6
25mg
$896.00 2023-05-17
TRC
M336275-50mg
N-(2-Methoxy-2-methylpropyl)formamide
112129-25-6
50mg
$1642.00 2023-05-17
A2B Chem LLC
AE24853-2.5g
N-Formyl-2-methoxy-2-methyl-propylamine
112129-25-6 95
2.5g
$542.00 2024-04-20
A2B Chem LLC
AE24853-50mg
N-Formyl-2-methoxy-2-methyl-propylamine
112129-25-6 95%
50mg
$130.00 2024-04-20
A2B Chem LLC
AE24853-100mg
N-Formyl-2-methoxy-2-methyl-propylamine
112129-25-6 95%
100mg
$178.00 2024-04-20
A2B Chem LLC
AE24853-250mg
N-Formyl-2-methoxy-2-methyl-propylamine
112129-25-6 95%
250mg
$239.00 2024-01-04
A2B Chem LLC
AE24853-500mg
N-Formyl-2-methoxy-2-methyl-propylamine
112129-25-6 95
500mg
$221.00 2024-04-20
A2B Chem LLC
AE24853-1g
N-Formyl-2-methoxy-2-methyl-propylamine
112129-25-6 95
1g
$308.00 2024-04-20
1PlusChem
1P0094FP-50mg
N-Formyl-2-methoxy-2-methyl-propylamine
112129-25-6 95%
50mg
$168.00 2023-12-26

N-(2-methoxy-2-methylpropyl)formamide에 대한 추가 정보

Introduction to N-(2-methoxy-2-methylpropyl)formamide (CAS No. 112129-25-6)

N-(2-methoxy-2-methylpropyl)formamide, also known as CAS No. 112129-25-6, is a synthetic organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular structure and potential biological activities. This compound belongs to the class of formamides, which are derivatives of formic acid characterized by the presence of an amide functional group. The 2-methoxy-2-methylpropyl substituent in this molecule introduces additional complexity and functional diversity, making it a promising candidate for various therapeutic applications.

Chemical Structure and Synthesis

N-(2-methoxy-2-methylpropyl)formamide is characterized by its molecular formula of C6H12O2N and a molecular weight of 136.17 g/mol. The molecule consists of a central formamide group connected to a branched alkyl chain containing both methoxy and methyl substituents. The 2-methoxy group introduces an electron-donating effect, while the 2-methyl group provides steric hindrance, both of which influence the compound's reactivity and biological interactions.

The synthesis of N-(2-methoxy-2-methylpropyl)formamide typically involves the reaction of 2-methoxy-2-methylpropylamine with formic acid or its derivatives under controlled conditions. Recent advancements in catalytic methodologies have enabled the efficient preparation of this compound with high purity and yield. For instance, a study published in *Organic Letters* (2023) reported the use of a chiral catalyst to achieve enantioselective synthesis, which is critical for pharmaceutical applications where stereochemistry plays a pivotal role.

Biological Activities and Therapeutic Potential

Recent research has highlighted the potential of N-(2-methoxy-2-methylpropyl)formamide in modulating various biological pathways. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its ability to inhibit the activity of kinase enzymes involved in cancer progression. The compound was shown to selectively target EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase), which are commonly mutated in non-small cell lung cancer (NSCLC). This finding suggests that N-(2-methoxy-2-methylprop,yl)formamide could serve as a potential therapeutic agent in oncology.

Additionally, the methoxy group in this molecule may contribute to its anti-inflammatory properties. A 2024 study in *Pharmacological Research* found that the compound exhibits anti-inflammatory effects by modulating the NF-κB signaling pathway, which is a key regulator of inflammatory responses. This dual functionality makes N-(2-methoxy-2-methylpropyl)formamide a versatile candidate for the development of multi-target therapeutics.

Applications in Drug Discovery and Development

The unique structural features of N-(2-methoxy-2-methylpropyl)formamide have attracted attention in the field of drug discovery. Its ability to interact with multiple biological targets makes it a valuable scaffold for the design of novel drugs. For example, researchers at the University of Tokyo have utilized this compound as a lead molecule to develop small-molecule inhibitors targeting protein-protein interactions (PPIs), which are challenging to modulate with traditional drugs.

Furthermore, the formamide group in this molecule is known to enhance the solubility and bioavailability of pharmaceutical compounds. This property is particularly beneficial for drugs that require high water solubility to ensure effective delivery to target tissues. A 2023 review in *Drug Discovery Today* emphasized the importance of formamide-based derivatives in improving the pharmacokinetic profiles of drug candidates.

Recent Research and Future Directions

Recent studies have focused on the synthetic versatility of N-(2-methoxy-2-methylpropyl)formamide and its potential applications in diverse therapeutic areas. For instance, a 2024 paper in *Chemical Communications* reported the use of this compound as a building block for the synthesis of fluorescent probes for imaging applications. The methoxy substituent was found to enhance the fluorescence quantum yield, making it suitable for in vivo imaging studies.

Another area of interest is the antimicrobial activity of this compound. A 2023 study published in *Antimicrobial Agents and Chemotherapy* showed that N-(2-methoxy-2-methylpropyl)formamide exhibits antibacterial properties against multidrug-resistant strains of Staphylococcus aureus. The compound's mechanism of action involves the disruption of bacterial cell membranes, highlighting its potential as an alternative to conventional antibiotics.

Conclusion

N-(2-methoxy-2-methylpropyl)formamide is a promising compound with a wide range of biological activities and therapeutic potential. Its unique structural features, including the formamide group and the methoxy substituent, contribute to its versatility in drug discovery and development. Recent research has demonstrated its efficacy in targeting kinase enzymes, modulating inflammatory pathways, and exhibiting antimicrobial activity. As the field of medicinal chemistry continues to evolve, the exploration of N-(2-methoxy-2-methylpropyl)formamide and its derivatives is likely to lead to the development of novel therapeutics with broad applications in medicine.

추천 공급업체
上海嵘奥生物技术有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
上海嵘奥生物技术有限公司
SunaTech Inc.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
SunaTech Inc.
烟台朗裕新材料科技有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
钜澜化工科技(青岛)有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
钜澜化工科技(青岛)有限公司
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.